Spastazoline vs. Earlier Lead Compounds: 44-Fold Potency Improvement Over Compound 5
Spastazoline demonstrates a 44-fold improvement in potency compared to the earlier lead compound (compound 5) from the same optimization series, as measured in the identical steady-state ATPase assay [1]. This represents the culmination of iterative scaffold refinement guided by active site mutagenesis data and computational docking, establishing spastazoline as the optimized chemical probe within this chemotype [1].
| Evidence Dimension | Inhibition of recombinant human spastin ATPase activity |
|---|---|
| Target Compound Data | Spastazoline IC50 = 99 ± 18 nM |
| Comparator Or Baseline | Compound 5 IC50 = 4.4 ± 2.1 µM; Compound 6 IC50 = 132 ± 55 nM |
| Quantified Difference | Spastazoline is 44-fold more potent than compound 5; 1.33-fold more potent than compound 6 |
| Conditions | Recombinant Hs-spastin construct, steady-state ATPase assay with 1 mM MgATP, n = 3, average ± s.d. |
Why This Matters
This quantitative potency comparison validates spastazoline as the optimized probe within the spastin inhibitor discovery program, providing users with confidence that they are procuring the most extensively characterized and potent compound from this specific development series.
- [1] PMC6558985 - Figure 4a. Concentration-dependent inhibition of steady-state ATPase activity of Hs-spastin by compound 5, 6, and spastazoline. National Center for Biotechnology Information. 2019. View Source
